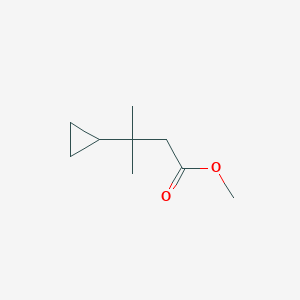
Methyl 3-cyclopropyl-3-methylbutanoate
Cat. No. B8496850
M. Wt: 156.22 g/mol
InChI Key: VLAPDKFWDLHLKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06528503B2
Procedure details


To a solution of diethyl zinc (77 mL of a 1.0 M solution in hexane; 77 mmol) in dry dichloromethane (250 mL) at 0° C. under an inert atmosphere was added TFA (5.9 mL, 77 mmol) in dichloromethane (15 mL) dropwise over a period of 1 h. To this suspension was added diiodomethane (6.2 mL, 77 mmol) in dichloromethane (10 mL) dropwise over a period of 15 min. The resulting solution was stirred at 0° C. for 30 min, at which time methyl 3,3-dimethyl-4-pentenoate (5.0 g, 35 mmol) was added. The mixture was stirred at 0° C. for 30 min and then at ambient temperature for 16 h. The reaction was quenched by addition of saturated aqueous ammonium chloride (100 mL). The organic layer was separated and washed with water (100 mL), dried (MgSO4), filtered, and the solvents were removed under reduced pressure. The resulting liquid was distilled under reduced pressure. The fraction boiling at 76-80° C. (18 mm Hg) was collected to give methyl 3-cyclopropyl-3-methylbutanoate as a colorless liquid. 1H NMR 400 MHz, CDCl3, 3.66 ppm (s, 3H), 2.27 ppm (s, 2H), 0.87 ppm (s, 6H), 0.81 ppm (m, 1H), 0.31 ppm (m, 2H), 0.20 ppm (m, 2H)

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two








Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([Zn]CC)C.C(O)(C(F)(F)F)=O.ICI.[CH3:16][C:17]([CH3:25])([CH:23]=[CH2:24])[CH2:18][C:19]([O:21][CH3:22])=[O:20]>CCCCCC.ClCCl>[CH:23]1([C:17]([CH3:25])([CH3:16])[CH2:18][C:19]([O:21][CH3:22])=[O:20])[CH2:1][CH2:24]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[Zn]CC
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
6.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
ICI
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Four
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(CC(=O)OC)(C=C)C
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Six
|
Name
|
|
|
Quantity
|
5.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(C(F)(F)F)O
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 0° C. for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
WAIT
|
Type
|
WAIT
|
|
Details
|
at ambient temperature for 16 h
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched by addition of saturated aqueous ammonium chloride (100 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvents were removed under reduced pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The resulting liquid was distilled under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The fraction boiling at 76-80° C. (18 mm Hg) was collected
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)C(CC(=O)OC)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
